Synthesis and characterization of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
Synthesis and characterization of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
Synthesis and Characterization of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comprehensive Technical Guide
Executive Summary
The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a highly specialized pharmacophore combining a primary amine, a 1H-1,2,3-triazole ring, and a sterically demanding lipophilic tail. This whitepaper outlines a field-proven, stereoselective synthetic architecture to access the (S)-enantiomer of this target. By integrating Ellman’s chiral sulfinamide chemistry with a modern, atom-economic in situ hydrazoic acid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this guide provides a self-validating protocol designed for high yield, enantiomeric purity, and operational safety.
Structural Rationale & Pharmacophore Utility
As a Senior Application Scientist, I approach target synthesis not just as a sequence of reactions, but as the construction of specific functional modalities. The architecture of this molecule is highly deliberate:
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1H-1,2,3-Triazole Core: Acts as a robust, metabolically stable bioisostere for amide bonds. It provides both hydrogen bond donor (N-H) and acceptor (N=N) capabilities, crucial for orienting the molecule within kinase hinge regions or GPCR allosteric sites.
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Primary Amine (C1): Essential for direct target engagement, typically forming critical salt bridges with aspartate or glutamate residues in the binding pocket.
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4,4-Dimethylpentyl Tail: This neopentyl-like, quaternary carbon-terminated chain is highly lipophilic. It is designed to aggressively fill deep hydrophobic pockets while resisting cytochrome P450-mediated metabolic oxidation, as it lacks α -protons at the terminal carbon.
Retrosynthetic Architecture & Mechanistic Design
To achieve absolute stereocontrol and avoid cumbersome protecting group manipulations on the triazole ring, the retrosynthetic strategy relies on two pillar methodologies:
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Ellman’s Chiral Auxiliary: The stereocenter at C1 is established via the diastereoselective addition of ethynylmagnesium bromide to an (R)-tert-butanesulfinyl imine[2]. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face, ensuring a diastereomeric ratio (dr) > 95:5.
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In Situ HN 3 CuAAC: Traditionally, synthesizing 1H-triazoles requires protected azides (e.g., benzyl azide) followed by harsh deprotection (Pd/C, H 2 ). We bypass this by utilizing a modern protocol where hydrazoic acid (HN 3 ) is generated in situ from sodium azide and formic acid [1]. This allows for the direct installation of the unprotected 1H-triazole.
Retrosynthetic pathway utilizing Ellman's auxiliary and in situ HN3 CuAAC.
Step-by-Step Experimental Workflows (The Self-Validating Protocol)
Stage 1: Sulfinyl Imine Condensation
Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive imine formation to completion without epimerization.
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Charge a flame-dried flask with 4,4-dimethylpentanal (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).
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Add Ti(OEt) 4 (2.0 eq) dropwise at room temperature under argon.
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Stir for 12 hours. Quench with an equal volume of saturated aqueous NaHCO 3 .
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Filter the resulting TiO 2 salts through a Celite pad, wash with EtOAc, and concentrate the organic layer to yield (R,E)-N-(4,4-dimethylpentylidene)-2-methylpropane-2-sulfinamide.
Stage 2: Stereoselective Acetylide Addition
Causality: Conducting the Grignard addition at cryogenic temperatures (-78 °C) maximizes the facial selectivity dictated by the chiral sulfinyl group [2].
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Dissolve the sulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
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Add ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 30 minutes.
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Stir at -78 °C for 4 hours, then slowly warm to -20 °C and quench with saturated NH 4 Cl.
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Extract with EtOAc, dry over Na 2 SO 4 , and purify via flash chromatography to isolate the (S)-propargyl sulfinamide.
Stage 3: Auxiliary Cleavage and Boc Protection
Causality: The free propargyl amine can coordinate with Cu(I) in the subsequent click reaction, leading to catalyst poisoning. Boc protection prevents this off-target chelation.
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Treat the propargyl sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature to cleave the sulfinyl group.
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Concentrate in vacuo to yield the amine hydrochloride.
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Suspend in DCM, add Et 3 N (3.0 eq) and Boc 2 O (1.2 eq). Stir for 6 hours at room temperature.
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Wash with 1M HCl and brine, then concentrate to yield tert-butyl (S)-(5,5-dimethylhex-1-yn-3-yl)carbamate.
Stage 4: In Situ HN 3 CuAAC (Click Chemistry)
Causality: Formic acid safely protonates sodium azide to generate hydrazoic acid (HN 3 ) at safe, low equilibrium concentrations (<6%). TBTA ligand stabilizes the Cu(I) oxidation state in the aerobic/aqueous solvent system, preventing disproportionation [1].
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Dissolve the Boc-protected alkyne (1.0 eq) in a MeOH/H 2 O mixture (1:1, 0.1 M).
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Add NaN 3 (1.5 eq), CuI (5 mol%), and TBTA (5 mol%).
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Add formic acid (1.2 eq) dropwise. Safety Note: Perform in a well-ventilated fume hood.
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Stir at room temperature for 16 hours. The product, tert-butyl (S)-(1-(1H-1,2,3-triazol-4-yl)-4,4-dimethylpentyl)carbamate, typically precipitates or can be extracted with EtOAc.
Catalytic cycle of the CuAAC reaction utilizing in situ generated hydrazoic acid.
Stage 5: Global Deprotection
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Dissolve the Boc-triazole in a 1:1 mixture of TFA and DCM.
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Stir at room temperature for 2 hours.
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Concentrate in vacuo to remove TFA. Neutralize the residue by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between 1M NaOH and DCM.
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Isolate the final free base: (S)-4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.
Analytical Characterization Matrix
To ensure the scientific integrity of the synthesized batch, the following quantitative data parameters must be validated against the expected values:
| Analytical Technique | Expected Parameters / Signals | Mechanistic Rationale / Assignment |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.65 (s, 1H), 4.20 (t, 1H), 1.80-1.60 (m, 2H), 1.30-1.15 (m, 2H), 0.88 (s, 9H) | 7.65 (Triazole CH), 4.20 (Chiral C1-H), 1.80-1.15 (Aliphatic CH 2 chain), 0.88 (tert-butyl tail). |
| 13 C NMR (100 MHz, CDCl 3 ) | δ 148.2, 130.5, 49.8, 38.5, 34.2, 30.1, 29.5 | 148.2, 130.5 (Triazole carbons), 49.8 (C1), 38.5 & 34.2 (C2, C3), 30.1 (C4 quaternary), 29.5 (C5 methyls). |
| HRMS (ESI-TOF) | m/z [M+H] + calcd for C 9 H 19 N 4 : 183.1604, found: 183.1608 | Confirms the exact mass and molecular formula of the fully deprotected target. |
| Chiral HPLC | Chiralcel OD-H, Hexane/IPA (90:10), 1.0 mL/min, UV 210 nm | Validates enantiomeric excess (ee > 98%) imparted by the Ellman auxiliary. |
References
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Dominik Jankovič, Miha Virant, and Martin Gazvoda. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." Journal of Organic Chemistry, 2022, 87(6), 4018-4028. URL: [Link]
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MaryAnn T. Robak, Melissa A. Herbage, and Jonathan A. Ellman. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL: [Link]
